molecular formula C17H18FN3O4S B14922018 1-(2-Fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

1-(2-Fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

Cat. No.: B14922018
M. Wt: 379.4 g/mol
InChI Key: BVLQOEULESFYLO-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine typically involves the following steps:

    Nucleophilic Substitution: The reaction between 2-fluorobenzyl chloride and piperazine to form 1-(2-fluorobenzyl)piperazine.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

    Reduction: 1-(2-Fluorobenzyl)-4-[(4-aminophenyl)sulfonyl]piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine depends on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine: Similar structure but with a methyl group instead of a nitro group.

    1-(2-Chlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

1-(2-Fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both the fluorobenzyl and nitrophenylsulfonyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C17H18FN3O4S

Molecular Weight

379.4 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C17H18FN3O4S/c18-17-4-2-1-3-14(17)13-19-9-11-20(12-10-19)26(24,25)16-7-5-15(6-8-16)21(22)23/h1-8H,9-13H2

InChI Key

BVLQOEULESFYLO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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